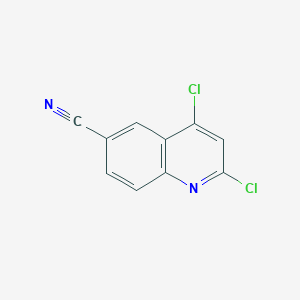

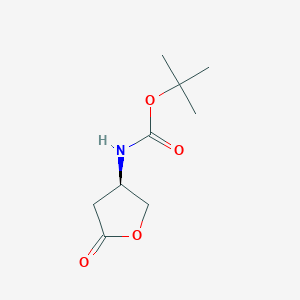

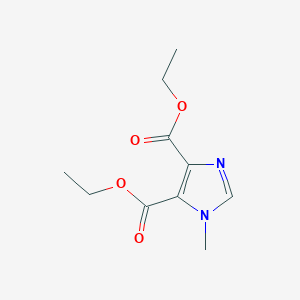

![molecular formula C9H5ClF3NS B180045 2-(氯甲基)-5-(三氟甲基)苯并[d]噻唑 CAS No. 110704-50-2](/img/structure/B180045.png)

2-(氯甲基)-5-(三氟甲基)苯并[d]噻唑

描述

“2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are recognized to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR, and GCMS) techniques .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” can be found in databases like PubChem .科学研究应用

化学合成和衍生物形成

2-(氯甲基)-5-(三氟甲基)苯并[d]噻唑在化学合成中用作前体,生成各种衍生物。例如,它与三氟乙酰丙酮缩合,形成噻唑并[3,2-a]嘧啶和相关盐,这些盐通过 NMR 和元素分析在结构上得到证实 (Shulga、Simurova 和 Shulga,2021)。此外,涉及 4-羟基苯并硫代酰胺的环化反应产生了具有杀菌活性的新型噻唑化合物 (Li-ga,2015)。

合成方法学的发展

该化合物在合成方法学的发展中起着关键作用。合成羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物的优雅途径使其成为药物发现中的多功能构建模块,为广泛的化学空间探索提供了可能性 (Durcik 等人,2020)。

光学和电子应用

其衍生物在芳香杂环荧光化合物的制造中得到应用,由于其可调节的电子性质,在电子器件中具有相关性。特定的基于噻唑的化合物表现出高发光量子产率、显着的电化学活性和热稳定性,表明它们在光学材料中的用途 (Tao 等人,2013)。

药理学研究

在药理学研究中,合成苯并[d]噻唑衍生物(包括与 2-(氯甲基)-5-(三氟甲基)苯并[d]噻唑相关的衍生物)并评估其各种生物活性。对这些化合物进行镇痛、抗炎和抗菌活性等性质的测试,为制药领域做出了重大贡献 (Bannimath 等人,2010;Al-Smaism 等人,2013;Uma 等人,2017)。

缓蚀

该化合物的衍生物还充当缓蚀剂,特别是在石油工业中。研究这些衍生物在酸性环境中对油井管状钢的缓蚀效率,强调了它们在工业应用中的重要性,研究证实了它们的吸附行为和缓蚀机理 (Yadav、Sharma 和 Kumar,2015)。

作用机制

While the specific mechanism of action for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is not explicitly mentioned in the sources, benzothiazole derivatives are known to exhibit various biological activities. For instance, some benzothiazole derivatives have shown promising anti-inflammatory and analgesic properties .

未来方向

属性

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVSSVCXGNALAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

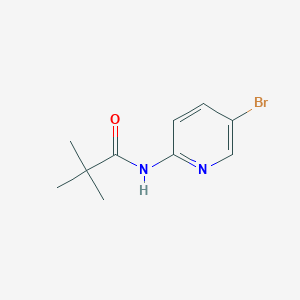

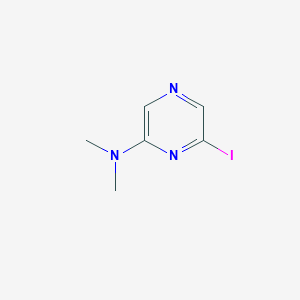

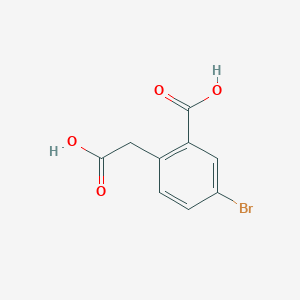

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)